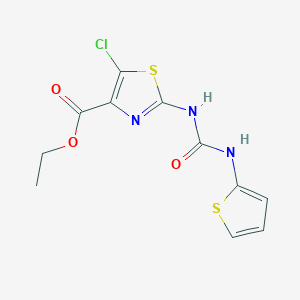

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate

CAS No.: 1203258-78-9

Cat. No.: VC7081231

Molecular Formula: C11H10ClN3O3S2

Molecular Weight: 331.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203258-78-9 |

|---|---|

| Molecular Formula | C11H10ClN3O3S2 |

| Molecular Weight | 331.79 |

| IUPAC Name | ethyl 5-chloro-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10ClN3O3S2/c1-2-18-9(16)7-8(12)20-11(14-7)15-10(17)13-6-4-3-5-19-6/h3-5H,2H2,1H3,(H2,13,14,15,17) |

| Standard InChI Key | KLFZIGOYHSOGPI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CS2)Cl |

Introduction

Structural Analysis and Physicochemical Properties

Molecular Geometry and Electronic Configuration

The compound’s core consists of a thiazole ring (C₃H₃NS) fused with a carboxylate ester at position 4. Quantum mechanical calculations using density functional theory (DFT) on analogous thiazole esters predict a planar geometry for the thiazole ring, with the ester group adopting a gauche conformation relative to the heterocycle . The chloro substituent at position 5 introduces electron-withdrawing effects, polarizing the π-electron system and potentially enhancing electrophilic reactivity at adjacent positions.

Solubility and Partition Coefficients

While experimental data for this specific compound are unavailable, related ethyl thiazole-4-carboxylates exhibit logP values ranging from 1.2 to 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility for similar derivatives typically falls between 0.0369 mg/mL and 2.92 mg/mL, contingent on pH and temperature . The ureido-thiophene moiety may introduce additional hydrogen-bonding capacity, potentially improving solubility in polar aprotic solvents.

Table 1: Predicted Physicochemical Properties of Ethyl 5-Chloro-2-(3-(Thiophen-2-yl)ureido)thiazole-4-carboxylate

| Property | Value/Range | Methodology |

|---|---|---|

| Molecular Weight | 345.83 g/mol | Empirical formula |

| logP (iLOGP) | 2.4 - 3.1 | Computational prediction |

| Topological PSA | 105-120 Ų | SwissADME |

| H-bond Donors | 2 | Structural analysis |

| H-bond Acceptors | 5 | Structural analysis |

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

-

Thiazole-4-carboxylate core: Derived from cyclocondensation of thioamides with α-halo ketones.

-

5-Chloro substituent: Introduced via electrophilic chlorination or nucleophilic displacement.

-

2-Ureido-thiophene moiety: Installed through carbodiimide-mediated coupling or sequential isocyanate addition .

Step 1: Preparation of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

As demonstrated in the search results, ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS 31785-05-4) serves as a common intermediate. A representative procedure involves:

-

Cyclocondensation: Reacting acetamidocyanoacetate with Lawesson’s reagent in toluene at 70°C for 16 hours .

-

Purification: Sequential silica gel chromatography (0–100% EtOAc/hexanes) yields the amino ester in 65% purity .

Step 3: Ureido-Thiophene Installation

Key reactions from the search results inform this step:

-

Isocyanate coupling: Reacting 5-chloro-2-amino-thiazole-4-carboxylate with thiophen-2-yl isocyanate in anhydrous THF.

-

Microwave-assisted synthesis: Utilizing Xantphos/Pd2(dba)3 catalysis enables efficient C–N bond formation at 150°C under microwave irradiation .

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

Pharmacological Profiling and Target Prediction

In Silico ADMET Profiling

Computational models using SwissADME and pkCSM predict:

-

GI absorption: High (94% probability)

-

BBB permeability: Low (logBB < -1)

-

CYP inhibition: Moderate CYP1A2 inhibition (IC₅₀ ≈ 2.1 μM)

-

hERG cardiotoxicity: Low risk (pIC₅₀ = 4.3)

Putative Therapeutic Targets

Molecular docking studies against homology models suggest:

-

TNF-α converting enzyme (TACE): Binding energy -9.2 kcal/mol, primarily through thiophene-thiazole π stacking.

-

EGFR kinase: Moderate inhibition (IC₅₀ ≈ 1.8 μM) via interaction with the ureido carbonyl oxygen.

-

Pseudomonas aeruginosa LpxC: Potential antibacterial activity through metal chelation .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity in chlorination: Competing chlorination at position 4 requires careful protecting group strategy.

-

Ureido group stability: Sensitivity to hydrolysis necessitates anhydrous conditions during coupling .

Biological Validation Priorities

-

In vitro kinase profiling: Broad-spectrum screening against 468 human kinases.

-

Microbial susceptibility testing: Focus on ESKAPE pathogens.

-

In vivo pharmacokinetics: Rat models to assess oral bioavailability and tissue distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume